cPrPMEDAP

Cytostatic potency PMEDAP analog Tumor cell lines

Researchers requiring a potent antiproliferative ANP with controlled intracellular activation face limited options beyond directly toxic PMEG or weakly active PMEDAP. cPrPMEDAP solves this via its N6-cyclopropyl motif, enabling selective deaminase-mediated conversion to PMEG. • 8-20× greater cytostatic potency than PMEDAP; equivalent potency to PMEG with improved in vivo tolerability. • 50% higher intracellular PMEG-DP accumulation vs direct PMEG treatment, enabling lower effective dosing. • Ideal for DNA replication stress & cell cycle studies; compatible with dCF deaminase inhibition for metabolic control experiments. Supplied as off-white to light yellow solid powder, ≥98% purity (HPLC), with full analytical documentation. For R&D use only.

Molecular Formula C11H17N6O4P
Molecular Weight 328.26 g/mol
CAS No. 182798-83-0
Cat. No. B1663364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecPrPMEDAP
CAS182798-83-0
SynonymsGS-8369;  N6-Cyclopropyl-PMEDAP;  P-[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]-phosphonic acid
Molecular FormulaC11H17N6O4P
Molecular Weight328.26 g/mol
Structural Identifiers
SMILESC1CC1NC2=C3C(=NC(=N2)N)N(C=N3)CCOCP(=O)(O)O
InChIInChI=1S/C11H17N6O4P/c12-11-15-9(14-7-1-2-7)8-10(16-11)17(5-13-8)3-4-21-6-22(18,19)20/h5,7H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,16)
InChIKeyPDHWTDJKKJYOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cPrPMEDAP (CAS 182798-83-0): An Intracellular Prodrug of PMEG with Distinct Metabolic Activation and Improved In Vivo Tolerability


cPrPMEDAP (CAS 182798-83-0) is an acyclic nucleoside phosphonate (ANP) belonging to the 9-(2-phosphonylmethoxyethyl)- (PME) series, distinguished by an N6-cyclopropyl substituent on a 2,6-diaminopurine base [1]. It functions as an intracellular prodrug of the potent guanine nucleotide analog PMEG (9-(2-phosphonylmethoxyethyl)guanine) [2]. Unlike its progenitor PMEDAP, cPrPMEDAP is uniquely susceptible to enzymatic deamination by an adenylate deaminase-like activity, enabling its conversion to the active metabolite PMEG and subsequent phosphorylation to the cytotoxic PMEG diphosphate (PMEG-DP), a potent inhibitor of nuclear DNA polymerases [3].

Why cPrPMEDAP Cannot Be Substituted by PMEDAP or PMEG in Targeted Research


cPrPMEDAP occupies a unique metabolic niche that is not interchangeable with its closest analogs, PMEDAP and PMEG. While all three compounds share the same phosphonate backbone, their metabolic fates and in vivo properties diverge significantly. PMEDAP is directly phosphorylated to its diphosphate without deamination, exhibiting markedly lower potency [1]. PMEG, the active metabolite, bypasses the prodrug activation step but suffers from limited cellular permeability and greater systemic toxicity [2]. cPrPMEDAP's N6-cyclopropyl group renders it a selective substrate for a deaminase distinct from adenosine deaminase, enabling controlled conversion to PMEG and resulting in a 50% higher intracellular accumulation of the active diphosphate compared to direct PMEG treatment [3]. This metabolic distinction translates to an 8- to 20-fold increase in cytostatic potency over PMEDAP, while maintaining comparable or improved in vivo tolerability relative to PMEG [1][4].

Quantitative Differentiation of cPrPMEDAP from PMEDAP and PMEG: A Comparative Evidence Guide


cPrPMEDAP Exhibits 8- to 20-Fold Higher Cytostatic Potency Than PMEDAP Across Tumor Cell Lines

cPrPMEDAP demonstrates cytostatic activity that is 8- to 20-fold more pronounced than that of its non-cyclopropyl progenitor, PMEDAP, across a panel of tumor cell lines, achieving potency equivalent to the active metabolite PMEG [1].

Cytostatic potency PMEDAP analog Tumor cell lines

cPrPMEDAP Generates 50% Higher Intracellular Active Metabolite Levels Than Direct PMEG Treatment

In human pancreatic carcinoma BxPC-3 cells, treatment with cPrPMEDAP results in 50% higher intracellular accumulation of the active cytotoxic metabolite PMEG diphosphate (PMEGpp) compared to cells incubated with an equivalent concentration of PMEG [1].

Intracellular metabolism PMEG diphosphate Prodrug activation

cPrPMEDAP Shows 40-Fold Increased IC50 in the Presence of Deaminase Inhibitor, Confirming Prodrug Mechanism

The antiproliferative activity of cPrPMEDAP is uniquely sensitive to the adenylate deaminase inhibitor 2'-deoxycoformycin (dCF), which increases the IC50 for growth inhibition by 40-fold. In contrast, the activities of PMEG and PMEDAP are unaffected by dCF, confirming that cPrPMEDAP requires deamination for activation, unlike PMEDAP [1].

Mechanism of action Deaminase 2'-deoxycoformycin

cPrPMEDAP is 10- to 25-Fold More Potent Than PMEDAP in S-Phase Cell Cycle Arrest

Compared to PMEDAP, cPrPMEDAP and its active metabolite PMEG are 10- to 25-fold more potent in inhibiting the progression of K562 human erythroleukemia cells through the S phase of the cell cycle, resulting in marked accumulation of all four deoxyribonucleoside triphosphate (dNTP) pools [1].

Cell cycle S-phase arrest K562 cells

cPrPMEDAP Demonstrates Reduced In Vivo Toxicity Relative to PMEG

While PMEG's utility as an antiproliferative agent is limited by poor cellular permeability and toxicity, cPrPMEDAP exhibits similar in vitro antiproliferative effects but with reduced toxicity in vivo [1]. This improved tolerability is a key differentiator for in vivo experimental models.

In vivo toxicity PMEG Tolerability

Validated Research Applications for cPrPMEDAP Based on Comparative Evidence


Investigating Deaminase-Dependent Prodrug Activation Pathways

cPrPMEDAP's unique sensitivity to deaminase inhibition (40-fold IC50 shift with dCF) makes it an ideal tool for dissecting the role of adenylate deaminase-like enzymes in prodrug activation [1]. This application is not possible with PMEDAP, which is not deaminated. Researchers can use cPrPMEDAP in combination with dCF to control the generation of active PMEG metabolites, enabling precise study of enzyme kinetics and cellular activation mechanisms [1].

In Vivo Tumor Models Requiring Improved Tolerability Over PMEG

For in vivo antitumor studies where PMEG's toxicity limits dosing, cPrPMEDAP provides a safer alternative while maintaining potent antiproliferative activity [2][3]. The rat choriocarcinoma model demonstrated improved antitumor efficacy and selectivity with cPrPMEDAP compared to PMEG [2]. This scenario is particularly relevant for long-term treatment studies in rodent models.

Comparative Studies of Cell Cycle Arrest and dNTP Pool Perturbation

The 10- to 25-fold higher potency of cPrPMEDAP in causing S-phase arrest and dNTP pool accumulation in K562 cells, relative to PMEDAP, establishes it as a superior agent for studies on DNA replication stress and cell cycle checkpoint activation [4]. Its potency profile is equivalent to PMEG, but its distinct metabolic activation provides an additional experimental control layer [4].

Topical Formulation Development with Permeation Enhancers

Although cPrPMEDAP has poor intrinsic skin permeability (flux ~40 ng/cm²/h), its permeation can be enhanced 61-fold using 1% dodecyl 6-dimethylaminohexanoate (DDAK), achieving up to ~0.5 mg/g tissue in nucleated epidermis [5]. This makes it a valuable candidate for developing topical formulations aimed at treating HPV-associated lesions, where the parent prodrug GS-9191 has shown efficacy [5].

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